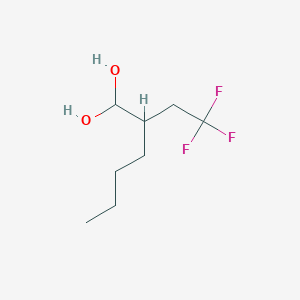
2-(2,2,2-Trifluoroethyl)hexane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal: is an organic compound with the molecular formula C8H15F3O2. It is a derivative of acetaldehyde and is characterized by the presence of a trifluoroethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-butyl 2,2,2-trifluoroethylacetaldehyde acetal typically involves the reaction of n-butyl alcohol with 2,2,2-trifluoroacetaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of n-butyl 2,2,2-trifluoroethylacetaldehyde acetal follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of industrial distillation equipment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetals depending on the reagents used.
Scientific Research Applications
n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroethyl groups into molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving acetals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-butyl 2,2,2-trifluoroethylacetaldehyde acetal involves its ability to act as a protecting group for aldehydes and ketones. The acetal group can be hydrolyzed under acidic conditions to release the original aldehyde or ketone. This property is utilized in various synthetic pathways to protect sensitive functional groups during chemical reactions .
Comparison with Similar Compounds
n-Butyl acetaldehyde acetal: Lacks the trifluoroethyl group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethylacetaldehyde acetal: Similar structure but without the n-butyl group, affecting its solubility and reactivity.
n-Butyl 2,2,2-trifluoroethyl ketone: Contains a ketone group instead of an acetal group, leading to different chemical properties.
Uniqueness: n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal is unique due to the presence of both the n-butyl and trifluoroethyl groups. This combination imparts specific reactivity and solubility properties, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C8H15F3O2 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)hexane-1,1-diol |
InChI |
InChI=1S/C8H15F3O2/c1-2-3-4-6(7(12)13)5-8(9,10)11/h6-7,12-13H,2-5H2,1H3 |
InChI Key |
ZAEIQOLUTRNIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(F)(F)F)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


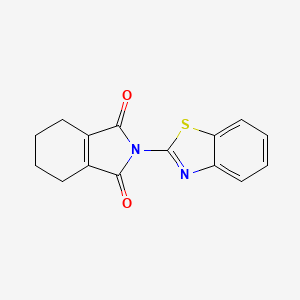
![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)
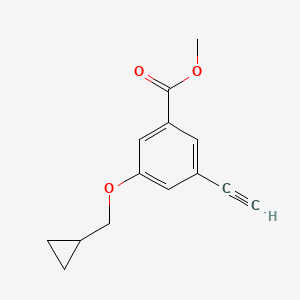
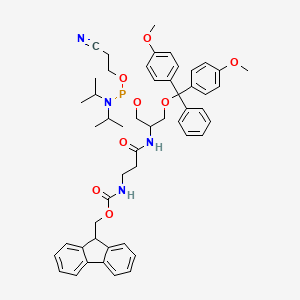
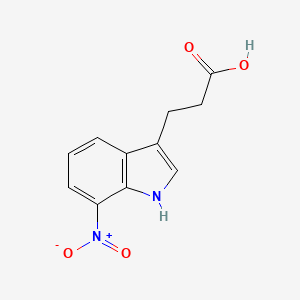
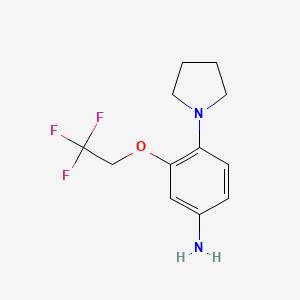
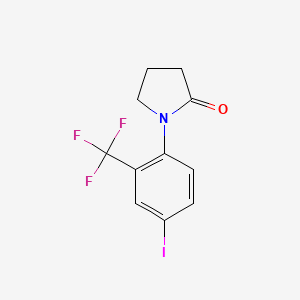
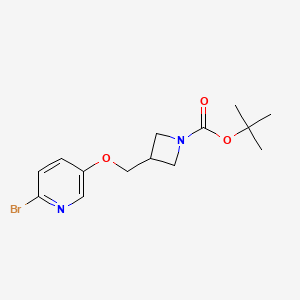

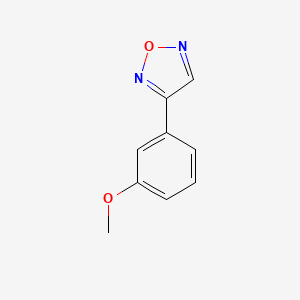
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)

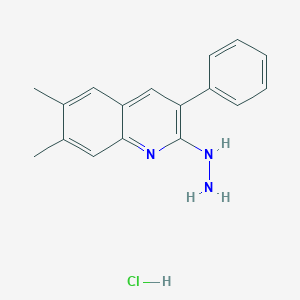
![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)
